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Compound of Interest

Compound Name:
6-methoxypyrimidine-2,4(1H,3H)-

dione

Cat. No.: B1593612 Get Quote

6-methoxypyrimidine-2,4(1H,3H)-dione is a substituted uracil analog. The pyrimidine-2,4-

dione core is a foundational scaffold in numerous biologically active molecules, including

antiviral and anticancer agents. The introduction of a methoxy group at the C6 position

significantly alters the electronic properties and potential reactivity of the ring system, making it

a valuable building block for novel therapeutic agents.[1]

Accurate characterization is the bedrock of chemical synthesis and drug discovery. The

following sections detail the application of core spectroscopic techniques to confirm the identity

and purity of this compound, explaining the causal links between molecular structure and

spectral output.

Compound Profile:

Property Value Source

Molecular Formula C₅H₆N₂O₃ [2]

Molecular Weight 142.11 g/mol [2]

| CAS Number | 29458-38-6 |[3] |
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Mass Spectrometry: Elucidating Molecular Weight
and Fragmentation
Mass spectrometry provides the most direct evidence of a compound's molecular weight and

offers insights into its structural components through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet for

vaporization and separation, or directly infused into the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This process ejects an electron, forming a radical cation

known as the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to undergo

fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation
The mass spectrum of 6-methoxypyrimidine-2,4(1H,3H)-dione is expected to show a

prominent molecular ion peak that confirms its molecular formula.

Table 1: Key Mass Spectrometry Data
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m/z Value Proposed Fragment Significance

142 [C₅H₆N₂O₃]⁺•
Molecular Ion (M⁺•):
Confirms the molecular
weight of 142.11 g/mol .[2]

111 [M - OCH₃]⁺
Loss of the methoxy radical

from the molecular ion.

| 83 | [C₃H₃N₂O]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment. |

The fragmentation pattern provides strong evidence for the presence of the methoxy group and

the pyrimidine ring structure. The initial loss of a methoxy radical is a common and logical

fragmentation pathway for methoxy-substituted heterocycles.

Visualization: Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation pathway for 6-methoxypyrimidine-2,4(1H,3H)-dione.
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Infrared Spectroscopy: Identifying Key Functional
Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or

germanium) is recorded to account for atmospheric and instrumental interferences.

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal, ensuring good contact with a pressure clamp.

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000–

400 cm⁻¹. The instrument records the absorbance at each wavenumber.

Processing: The resulting interferogram is subjected to a Fourier transform to generate the

final infrared spectrum.

Data Interpretation
The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands

corresponding to the vibrations of bonds within the molecule. For 6-methoxypyrimidine-
2,4(1H,3H)-dione, the key absorptions confirm the presence of amide and ether functionalities.

Table 2: FT-IR Peak Assignments
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200 N-H Stretch Amide (N-H)

~3050 C-H Stretch Olefinic (=C-H)

~2950 C-H Stretch Aliphatic (O-CH₃)

~1710 C=O Stretch Carbonyl (Amide I band)

~1650 C=C Stretch Alkene

| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |

The presence of a broad peak around 3200 cm⁻¹ is characteristic of N-H stretching in the

amide groups. The strong absorption around 1710 cm⁻¹ is definitive evidence for the two

carbonyl groups in the pyrimidine-dione ring. The C-O stretching of the methoxy group provides

further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by

probing the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a

deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has

exchangeable protons that do not interfere with the analyte signals. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is

tuned and the magnetic field is shimmed to ensure homogeneity.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include the number of scans, relaxation delay, and acquisition time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier

transformation, phasing, and baseline correction to generate the final spectra.

¹H NMR Data Interpretation
The ¹H NMR spectrum reveals the number of different types of protons, their electronic

environment, and their proximity to other protons.

Table 3: ¹H NMR Data and Assignments (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.2 Broad Singlet 2H N1-H, N3-H

Deshielded
protons on
nitrogen
atoms, often
broad due to
quadrupole
effects and
chemical
exchange.

~5.2 Singlet 1H C5-H

Olefinic proton

adjacent to an

electron-donating

methoxy group

and a carbonyl

group.

| ~3.7 | Singlet | 3H | O-CH₃ | Protons of the methoxy group, appearing as a sharp singlet as

there are no adjacent protons. |
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¹³C NMR Data Interpretation
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the

molecule.

Table 4: ¹³C NMR Data and Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~164 C6

Olefinic carbon bonded to
the electron-donating
oxygen of the methoxy
group, highly deshielded.

~161 C4=O Carbonyl carbon at position 4.

~151 C2=O Carbonyl carbon at position 2.

~85 C5 Olefinic carbon at position 5.

| ~55 | O-CH₃ | Carbon of the methoxy group. |

Integrated Spectroscopic Workflow and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. Each method provides a piece of the structural puzzle, and together they offer

unambiguous confirmation.
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Spectroscopic Techniques

Derived Information

Mass Spec (EI-MS)

Molecular Weight
(142.11 g/mol)
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Atomic Connectivity
(C-H, C-C Skeleton)

Confirmed Structure:
6-methoxypyrimidine-2,4(1H,3H)-dione

Click to download full resolution via product page

Caption: Workflow demonstrating the integration of spectroscopic data for structural

elucidation.

In conclusion, the combined application of mass spectrometry, FT-IR, and NMR spectroscopy

provides a self-validating system for the complete and unambiguous characterization of 6-
methoxypyrimidine-2,4(1H,3H)-dione. The mass spectrum confirms the molecular weight and

key fragments. The infrared spectrum identifies the essential amide, carbonyl, and ether

functional groups. Finally, ¹H and ¹³C NMR spectra provide a detailed map of the proton and

carbon framework, confirming the precise arrangement of atoms. This rigorous, multi-technique

approach ensures the high fidelity of data required for advanced research and development in

the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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